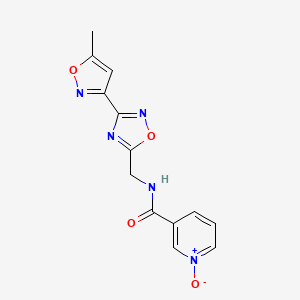

3-(((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C13H11N5O4 and its molecular weight is 301.262. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-(((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is a complex organic molecule featuring both isoxazole and oxadiazole moieties. These structural components are significant in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with synthesis methods and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4O3 with a molecular weight of approximately 298.302g/mol. The presence of functional groups such as the isoxazole ring, oxadiazole ring, and carbamoyl group contributes to its potential pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing isoxazole and oxadiazole derivatives exhibit significant antimicrobial activities. For instance:

- Synthesis Studies : Compounds derived from 5-methylisoxazole and 1,2,4-oxadiazole have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for these compounds typically range from 1−64μg/mL .

- Case Study : A study evaluated various derivatives for their antimicrobial efficacy. One compound demonstrated an MIC of 1μg/mL against MRSA strains, outperforming standard antibiotics like gatifloxacin .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 6c | 1 | MRSA |

| 5b | 16 | E. coli |

| 5d | 8 | S. aureus |

Anticancer Activity

The anticancer potential of this compound is also noteworthy:

- Mechanism of Action : The isoxazole family has been linked to anti-inflammatory and anticancer properties. Preliminary studies suggest that the compound may interact with enzymes or receptors involved in critical biochemical pathways .

- In Vitro Studies : In vitro assays have shown that derivatives exhibit selective antiproliferative activity against various cancer cell lines. For example, some derivatives demonstrated IC50 values ranging from 2.2−5.3μM, indicating strong potential for further development as anticancer agents .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 10 | 2.2 | HCT116 |

| 11 | 3.7 | MCF-7 |

| 12 | 1.2 | MCF-7 |

Synthesis Methods

The synthesis of the compound typically involves several steps:

- Formation of the Isocyanide Intermediate : This can be achieved through the reaction of isoxazole derivatives with appropriate aldehydes.

- Cyclization : The intermediate undergoes cyclization to form the oxadiazole ring.

- Final Coupling : The resulting product is then coupled with pyridine derivatives to yield the final compound.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its structure allows chemists to explore new chemical reactions and develop novel compounds. The presence of multiple functional groups enables the synthesis of derivatives that can exhibit varied chemical properties and biological activities.

Synthetic Routes

The synthesis typically involves multi-step processes starting from readily available precursors. Common methods include the formation of the isoxazole ring followed by the construction of the oxadiazole ring. Reaction conditions often utilize solvents like ethanol or methanol and catalysts such as piperidine to enhance yields.

Biological Research

Enzyme Interactions and Metabolic Pathways

In biological studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. The heterocyclic nature of the compound allows it to interact with specific enzymes or receptors, making it useful for studying biochemical mechanisms in living organisms.

Potential Antimicrobial Activity

Research indicates that compounds with similar structural motifs may exhibit antimicrobial properties. The exploration of this compound's activity against various pathogens could lead to the development of new antimicrobial agents.

Medicinal Chemistry

Pharmaceutical Intermediate

In medicinal chemistry, 3-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is investigated as a pharmaceutical intermediate. Its unique properties make it a potential precursor for drugs targeting specific enzymes or receptors involved in diseases.

Drug Development Studies

Case studies have shown that derivatives of similar compounds have been tested for their efficacy in treating conditions such as cancer and infections. The ongoing research aims to optimize these compounds for better therapeutic outcomes.

Industrial Applications

Material Development

The stability and reactivity of this compound make it suitable for developing new materials, including polymers and coatings. Its application in industrial settings could lead to innovations in material science, particularly in creating durable and functional materials.

Sensor Technology

There is potential for using this compound in sensor technology due to its ability to immobilize biological receptors on sensor surfaces. This application is crucial for developing biosensors that can detect specific biomolecules with high sensitivity .

Propriétés

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-oxidopyridin-1-ium-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O4/c1-8-5-10(16-21-8)12-15-11(22-17-12)6-14-13(19)9-3-2-4-18(20)7-9/h2-5,7H,6H2,1H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIAJAFEUXBOBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=C[N+](=CC=C3)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.